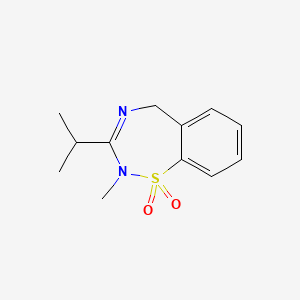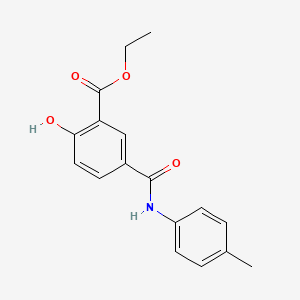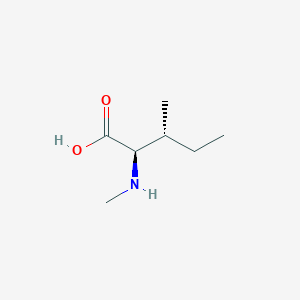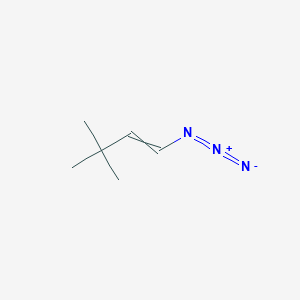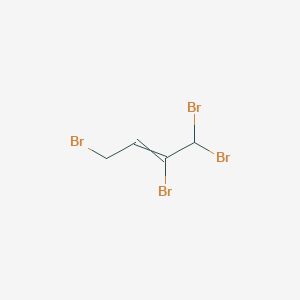
1,1,2,4-Tetrabromobut-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,4-Tetrabromobut-2-ene is an organobromine compound with the molecular formula C4H4Br4 This compound is characterized by the presence of four bromine atoms attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2,4-Tetrabromobut-2-ene can be synthesized through the bromination of butadiene. The reaction typically involves the addition of bromine (Br2) to butadiene in a controlled environment. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the product. The reaction is usually carried out at lower temperatures to avoid side reactions and ensure selective bromination.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The use of continuous flow reactors and advanced separation techniques ensures high efficiency and purity of the final product. The process is optimized to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1,1,2,4-Tetrabromobut-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The compound can participate in addition reactions with electrophiles, resulting in the formation of new carbon-bromine bonds.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions (OH-) or alkoxide ions (RO-).
Electrophiles: Such as hydrogen bromide (HBr) or other halogens.
Conditions: Reactions are typically carried out in polar solvents and may require catalysts or specific temperature conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield hydroxylated derivatives, while addition reactions with hydrogen bromide can produce dibromo derivatives.
Scientific Research Applications
1,1,2,4-Tetrabromobut-2-ene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other brominated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,1,2,4-Tetrabromobut-2-ene exerts its effects involves its interaction with various molecular targets. The bromine atoms in the compound can form strong bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in these interactions depend on the specific context and application of the compound.
Comparison with Similar Compounds
1,1,2,2-Tetrabromoethane: Another halogenated hydrocarbon with similar bromine content but a different carbon backbone.
1,4-Dibromobut-2-ene: A related compound with fewer bromine atoms and different reactivity.
Uniqueness: 1,1,2,4-Tetrabromobut-2-ene is unique due to its specific arrangement of bromine atoms and the resulting chemical properties
Properties
CAS No. |
36678-46-3 |
|---|---|
Molecular Formula |
C4H4Br4 |
Molecular Weight |
371.69 g/mol |
IUPAC Name |
1,1,2,4-tetrabromobut-2-ene |
InChI |
InChI=1S/C4H4Br4/c5-2-1-3(6)4(7)8/h1,4H,2H2 |
InChI Key |
ABPBLBIKUSLDKW-UHFFFAOYSA-N |
Canonical SMILES |
C(C=C(C(Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


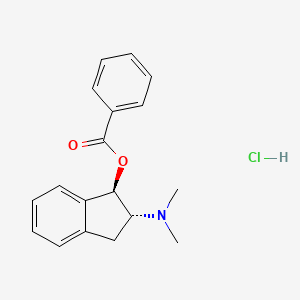
![(E)-1-[4-(Octyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14664624.png)
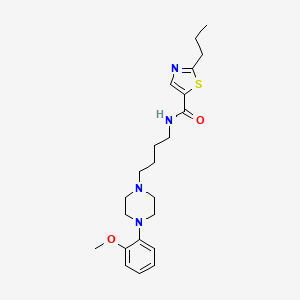
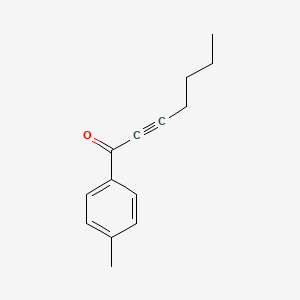

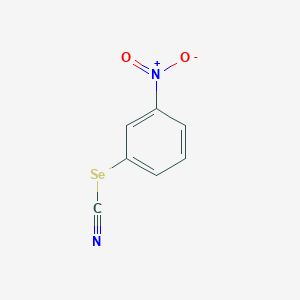
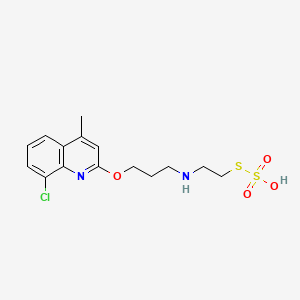
![1,2-Bis[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14664679.png)

